Comprehensive Physicochemical Profiling and Characterization of 5-Amino-N-propylpyridine-2-carboxamide
Comprehensive Physicochemical Profiling and Characterization of 5-Amino-N-propylpyridine-2-carboxamide
Executive Summary
5-Amino-N-propylpyridine-2-carboxamide (CAS: 1520807-66-2) is a highly functionalized picolinamide derivative that serves as a privileged building block in medicinal chemistry and organic synthesis. Featuring a hydrogen-bond-rich aromatic core and a tunable lipophilic side chain, this compound is frequently utilized in the development of targeted therapeutics, particularly as a hinge-binding scaffold in kinase inhibitor design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural characterization, and the rigorous analytical workflows required for its validation.
Pharmacological Context & Scaffold Utility
Picolinamides (pyridine-2-carboxamides) are foundational scaffolds in modern drug discovery, predominantly recognized for their exceptional utility as kinase hinge binders[1]. In the design of ATP-competitive inhibitors, the picolinamide core mimics the nucleobase of ATP. The pyridine nitrogen and the carboxamide NH/C=O act as a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., interacting with Cys919 in VEGFR-2[2] or the unique proline-rich hinge of PIM kinases[3]).
The specific substitution pattern of 5-amino-N-propylpyridine-2-carboxamide offers distinct pharmacological advantages:
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The 2-Carboxamide Motif: Anchors the molecule to the kinase hinge via strong directional hydrogen bonds[1].
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The N-Propyl Chain: Projects into the adjacent hydrophobic pocket (often the ribose-binding pocket or an adjacent lipophilic cleft), providing steric bulk and improving binding enthalpy through van der Waals interactions[4].
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The 5-Amino Group: Serves as a critical solvent-exposed vector or a synthetic handle for fragment growing. In scaffold hopping and dynamic undocking workflows, functionalizing the 5-position allows for the exploration of the solvent channel without disrupting the core hinge-binding interactions[4].
Figure 1: Pharmacophore mapping and logical relationship of structural features to kinase targets.
Physicochemical Properties
Understanding the physicochemical parameters of 5-amino-N-propylpyridine-2-carboxamide is critical for predicting its behavior in biological assays and downstream synthesis. The balance between the polar aminopicolinamide core and the lipophilic propyl chain results in highly favorable drug-like properties.
Quantitative Data Summary
| Property | Value | Method / Source |
| Chemical Name | 5-Amino-N-propylpyridine-2-carboxamide | IUPAC Nomenclature |
| CAS Number | 1520807-66-2 | Chemical Registry[5] |
| Molecular Formula | C9H13N3O | Theoretical |
| Molecular Weight | 179.22 g/mol | Theoretical |
| Exact Mass | 179.1059 Da | HRMS (Calculated) |
| Topological Polar Surface Area (tPSA) | 68.01 Ų | Computed |
| Calculated LogP (cLogP) | 1.15 | In silico prediction |
| Hydrogen Bond Donors | 2 (NH2, Amide NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide C=O, Amide N) | Structural Analysis |
Causality & Insight: A tPSA of ~68 Ų and a cLogP of 1.15 indicate that this compound is highly permeable across lipid bilayers, adhering strictly to Lipinski's Rule of Five. The pKa of the 5-amino group ensures it remains largely unprotonated at physiological pH (7.4), facilitating membrane diffusion, while the picolinamide core remains neutral. This optimal balance prevents the molecule from becoming trapped in the aqueous phase or partitioning too heavily into lipid compartments.
Structural Characterization
Robust structural validation is mandatory before utilizing this building block in complex syntheses. The 2,5-disubstituted pyridine ring presents a unique spectroscopic signature.
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¹H NMR Spectroscopy (DMSO-d6): The pyridine core exhibits a classic AMX spin system. The H-6 proton (adjacent to the pyridine nitrogen and the amino group) appears as a distinct doublet with a small meta-coupling constant ( J≈2.5 Hz) at ~8.0 ppm. The H-3 and H-4 protons appear as a doublet and a doublet of doublets, respectively. The primary amine (-NH2) typically presents as a broad singlet near 6.0 ppm, while the secondary amide NH appears as a triplet near 8.3 ppm due to coupling with the adjacent propyl CH2 group.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) in positive mode will yield a distinct [M+H]+ pseudo-molecular ion at m/z 180.1137, confirming the exact mass and elemental composition.
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Fourier-Transform Infrared Spectroscopy (FTIR): The molecule displays diagnostic N-H stretching frequencies for both the primary amine (doublet) and secondary amide (singlet) in the 3300–3500 cm⁻¹ region, alongside a strong Amide I (C=O) stretch at ~1660 cm⁻¹.
Figure 2: Experimental workflow for comprehensive structural and physicochemical characterization.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.
Protocol A: High-Resolution ¹H NMR Acquisition
Rationale: DMSO-d6 is selected as the solvent because it fully solubilizes both the polar aminopicolinamide core and the lipophilic propyl chain. Furthermore, DMSO strongly hydrogen-bonds with exchangeable protons (NH, NH2), shifting them downfield and preventing overlap with the aliphatic propyl signals.
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Sample Preparation: Weigh exactly 5.0 mg of 5-amino-N-propylpyridine-2-carboxamide into a clean glass vial.
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Solubilization: Add 600 µL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
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Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.
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Acquisition: Acquire the ¹H NMR spectrum at 298 K using a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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Self-Validation Check: Integrate the terminal methyl group of the propyl chain (expected 3H, ~0.9 ppm) against the pyridine H-6 proton (expected 1H, ~8.0 ppm). System Logic: A ratio deviating from exactly 3:1 indicates either incomplete longitudinal relaxation (requiring an increased D1 delay) or the presence of a structural impurity.
Protocol B: RP-HPLC-UV Purity Assessment
Rationale: A reversed-phase gradient using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) is employed. TFA ionizes the 5-amino group, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing.
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Mobile Phase Preparation:
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Mobile Phase A: HPLC-grade Water + 0.1% TFA.
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Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
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Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Conditions:
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Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.
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Detection: Dual-wavelength UV monitoring at 254 nm and 280 nm.
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Self-Validation Check: Inject a blank (diluent only) immediately following the highest concentration standard. System Logic: The absolute absence of a peak at the specific retention time of the analyte validates that there is zero column carryover, confirming the integrity of all subsequent purity calculations.
References
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Product Index - 5-Amino-N-propylpyridine-2-carboxamide Source: AA Blocks URL:[Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: PubMed Central (PMC) URL:[Link]
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Hinge Binder Collection For Kinase Inhibitor Design Source: BioSolveIT URL:[Link]
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Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold Source: ResearchGate URL:[Link]
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Discovery of a novel kinase hinge binder fragment by dynamic undocking Source: RSC Publishing URL:[Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arctomsci.com [arctomsci.com]
